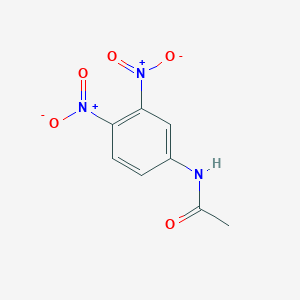
3-bromo-N-(2-ethylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-ethylphenyl)benzenesulfonamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as BES and has a molecular formula of C14H15BrNO2S. BES is a white crystalline powder that is soluble in various organic solvents such as ethanol, methanol, and acetone.
Mecanismo De Acción
The exact mechanism of action of BES is not fully understood, but it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation.
Biochemical and Physiological Effects:
BES has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, and the decrease in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BES has several advantages as a research compound, including its ease of synthesis, high purity, and stability. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research on BES, including the development of new drugs for the treatment of pain and inflammation, the investigation of its potential as a drug delivery agent, and the exploration of its potential applications in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
BES can be synthesized through various methods, one of which involves the reaction of 3-bromoaniline with 2-ethylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
BES has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug delivery, and organic synthesis. In medicinal chemistry, BES has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propiedades
Nombre del producto |
3-bromo-N-(2-ethylphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H14BrNO2S |
Peso molecular |
340.24 g/mol |
Nombre IUPAC |
3-bromo-N-(2-ethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-11-6-3-4-9-14(11)16-19(17,18)13-8-5-7-12(15)10-13/h3-10,16H,2H2,1H3 |
Clave InChI |
JSPXCDNEJXWYOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



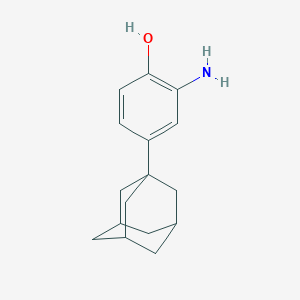
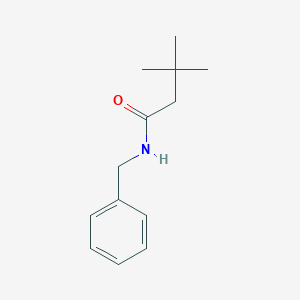


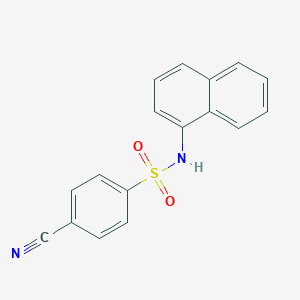
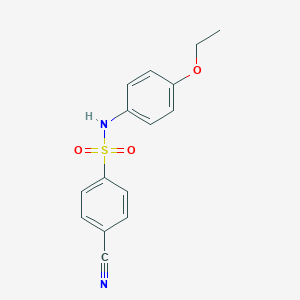
![1-[(2,2,3,3-Tetramethylcyclopropyl)carbonyl]piperidine](/img/structure/B263386.png)
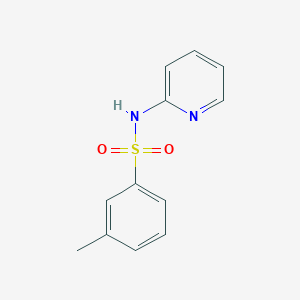
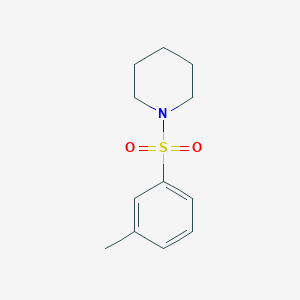

![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxybutanamide](/img/structure/B263396.png)

